molecular formula C20H24N2O4 B269025 N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

カタログ番号 B269025
分子量: 356.4 g/mol
InChIキー: WLCOXXGQLQFFFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide, commonly known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression and cell division. MLN8054 has been extensively studied for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

作用機序

MLN8054 inhibits Aurora A kinase, which is a key regulator of mitotic progression and cell division. Aurora A kinase is overexpressed in many cancer cells, and its inhibition by MLN8054 disrupts the mitotic spindle assembly, leading to chromosomal instability and cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a significant impact on cancer cell growth and survival. It induces apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability. MLN8054 has also been shown to inhibit tumor growth in a variety of cancer cell lines.

実験室実験の利点と制限

One advantage of MLN8054 is its ability to inhibit tumor growth and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of MLN8054 is its specificity for Aurora A kinase. MLN8054 does not inhibit Aurora B kinase, which is also involved in mitotic progression and cell division.

将来の方向性

There are several future directions for research on MLN8054. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to develop more specific inhibitors of Aurora A kinase that do not have the limitations of MLN8054. Additionally, further research is needed to fully understand the mechanism of action of MLN8054 and its potential impact on cancer therapy.

合成法

MLN8054 is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-isobutyrylaniline to form N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide.

科学的研究の応用

MLN8054 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, colon, and lung cancer. MLN8054 has also been shown to induce apoptosis in cancer cells by disrupting the mitotic spindle assembly and causing chromosomal instability.

特性

製品名

N-[4-(isobutyrylamino)phenyl]-2-(4-methoxyphenoxy)propanamide

分子式

C20H24N2O4

分子量

356.4 g/mol

IUPAC名

N-[4-[2-(4-methoxyphenoxy)propanoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O4/c1-13(2)19(23)21-15-5-7-16(8-6-15)22-20(24)14(3)26-18-11-9-17(25-4)10-12-18/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChIキー

WLCOXXGQLQFFFA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

正規SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。